5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid
Overview
Description
5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid is an organic compound with the molecular formula C8H6Cl2O4S It is a derivative of benzoic acid, characterized by the presence of both chloro and chlorosulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid typically involves the chlorination of 2-methylbenzoic acid followed by sulfonylation. One common method includes the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group. The chlorosulfonyl group can be introduced using chlorosulfonic acid (HSO3Cl) under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of activated iron as a catalyst in the chlorination step has been reported to enhance the efficiency of the reaction . The sulfonylation step is typically carried out in a solvent such as dichloromethane (CH2Cl2) to control the reaction temperature and improve product isolation.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., ethanol, dichloromethane), mild heating.
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether), low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4), acidic or basic conditions, elevated temperatures.
Major Products Formed
Substitution: Formation of sulfonamides or esters.
Reduction: Formation of sulfonamides.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to form covalent bonds with various substrates. This reactivity is exploited in the synthesis of sulfonamides and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-(chlorosulfonyl)-2-fluorobenzoic acid: Similar structure but with a fluorine atom instead of a methyl group.
5-Chloro-3-(chlorosulfonyl)-2-methoxybenzyl acetate: Contains a methoxy group and an acetate ester instead of a methyl group.
Uniqueness
5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity patterns. The presence of both chloro and chlorosulfonyl groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
5-chloro-3-chlorosulfonyl-2-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O4S/c1-4-6(8(11)12)2-5(9)3-7(4)15(10,13)14/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDYJDXVZIMUFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1S(=O)(=O)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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